
2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic ring would contribute to the compound’s stability and could influence its reactivity. The amine and ester groups could also participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Potential in Tuberculosis Treatment
A study led by Xiaokai Li et al. (2011) highlights the synthesis of CoA adducts of 4-oxo-4-phenylbut-2-enoates as inhibitors of MenB from the M. tuberculosis menaquinone biosynthesis pathway. The research demonstrates the compounds' instability in solution, which subsequently form CoA adducts acting as nanomolar inhibitors of MenB. These adducts interact with the MenB oxyanion hole, a conserved motif in the crotonase superfamily, indicating their potential as foundational elements for developing novel MenB inhibitors. This approach could offer a new strategy for tuberculosis treatment, with one compound showing significant antimicrobial activity against both replicating and nonreplicating M. tuberculosis (Xiaokai Li et al., 2011).
Anticancer Applications
Research conducted by T. S. Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. The study synthesized and structurally characterized these complexes, demonstrating their cytotoxicity against various human tumor cell lines. The results indicate that some of these compounds are more cytotoxic than conventional drugs like doxorubicin, cisplatin, and others, suggesting their potential as effective anticancer agents (T. S. Basu Baul et al., 2009).
Biochemical and Synthetic Studies
A study by I. Ukrainets et al. (2014) focused on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, revealing insights into its chemical behavior under various conditions. The research contributes to understanding the compound's reactivity and potential applications in synthetic chemistry (I. Ukrainets et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-15(14-9-5-4-6-10-14)19(23)24-12-17(22)21-18-13(2)8-7-11-16(18)20/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUEDYAKZPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)
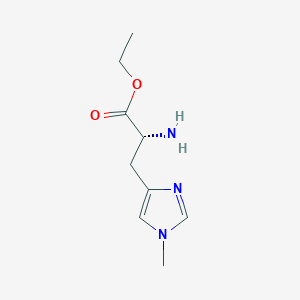

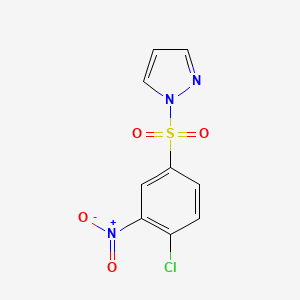
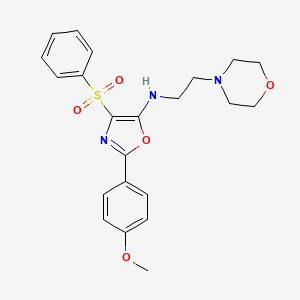
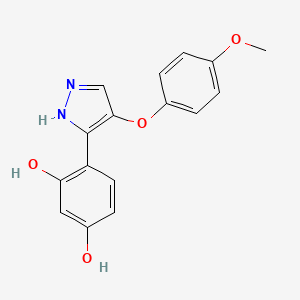
![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
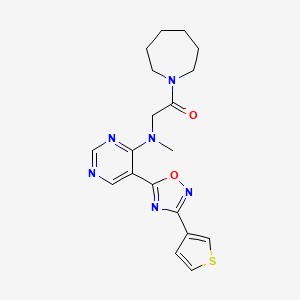
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2611672.png)
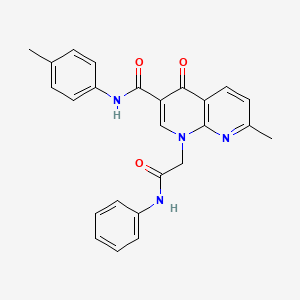
![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)